2-(3-Phenoxyphenyl)octanenitrile
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Overview
Description
2-(3-Phenoxyphenyl)octanenitrile is an organic compound with the molecular formula C20H23NO It contains a phenoxyphenyl group attached to an octanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenoxyphenyl)octanenitrile can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with sodium cyanide (NaCN) in the presence of a suitable solvent like ethanol.
Dehydration of Amides: Another method involves the dehydration of amides using reagents like thionyl chloride (SOCl2) or phosphorus pentoxide (P4O10).
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenoxyphenyl)octanenitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(3-Phenoxyphenyl)octanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Phenoxyphenyl)octanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The phenoxyphenyl group may also interact with cellular membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxybenzonitrile: Similar structure but with a shorter carbon chain.
3-Phenoxybenzyl cyanide: Contains a benzyl group instead of an octane chain.
4-Phenoxyphenylacetonitrile: Similar aromatic structure with different substituents.
Uniqueness
2-(3-Phenoxyphenyl)octanenitrile is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
110472-09-8 |
---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)octanenitrile |
InChI |
InChI=1S/C20H23NO/c1-2-3-4-6-10-18(16-21)17-11-9-14-20(15-17)22-19-12-7-5-8-13-19/h5,7-9,11-15,18H,2-4,6,10H2,1H3 |
InChI Key |
OLIJKQSOVMFBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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